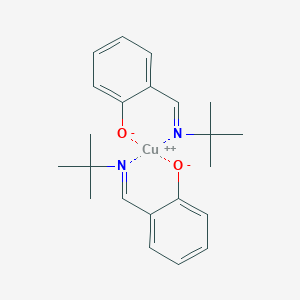
Bis(N-tert-butylsalicylideneiminato)copper(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(N-tert-butylsalicylideneiminato)copper(II) is a coordination compound that belongs to the class of Schiff base complexes. These complexes are formed by the condensation of salicylaldehyde with amines, resulting in the formation of imine (Schiff base) ligands. The copper(II) ion in this compound is coordinated by two N-tert-butylsalicylideneiminato ligands, forming a stable complex with interesting chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-tert-butylsalicylideneiminato)copper(II) typically involves the reaction of copper(II) acetate with N-tert-butylsalicylideneimine in a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete formation of the complex. The product is then isolated by filtration and recrystallized from an appropriate solvent to obtain pure crystals.
Industrial Production Methods
While specific industrial production methods for Bis(N-tert-butylsalicylideneiminato)copper(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent choice, and purification methods to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(N-tert-butylsalicylideneiminato)copper(II) can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the copper(II) center can be further oxidized.
Reduction: The copper(II) center can be reduced to copper(I) under suitable conditions.
Substitution: Ligand substitution reactions can occur, where the N-tert-butylsalicylideneiminato ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand in an appropriate solvent.
Major Products Formed
Oxidation: Oxidized copper complexes.
Reduction: Reduced copper complexes.
Substitution: New copper complexes with different ligands.
Applications De Recherche Scientifique
Bis(N-tert-butylsalicylideneiminato)copper(II) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Bis(N-tert-butylsalicylideneiminato)copper(II) involves the coordination of the copper(II) ion with the N-tert-butylsalicylideneiminato ligands. This coordination stabilizes the copper(II) ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(N-n-butylsalicylideneiminato)cobalt(II): Similar structure but with cobalt(II) instead of copper(II).
Bis(N-tert-butylsalicylideneiminato)cobalt(II): Similar structure with cobalt(II) and tert-butyl groups.
Bis(N-n-butylsalicylideneiminato)copper(II): Similar structure with n-butyl groups instead of tert-butyl groups.
Uniqueness
Bis(N-tert-butylsalicylideneiminato)copper(II) is unique due to the presence of the tert-butyl groups, which provide steric hindrance and enhance the stability of the complex. This makes it particularly useful in catalytic applications where stability and reactivity are important.
Propriétés
Formule moléculaire |
C22H28CuN2O2 |
|---|---|
Poids moléculaire |
416.0 g/mol |
Nom IUPAC |
copper;2-(tert-butyliminomethyl)phenolate |
InChI |
InChI=1S/2C11H15NO.Cu/c2*1-11(2,3)12-8-9-6-4-5-7-10(9)13;/h2*4-8,13H,1-3H3;/q;;+2/p-2 |
Clé InChI |
IYIIRKIYEIAOLM-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)N=CC1=CC=CC=C1[O-].CC(C)(C)N=CC1=CC=CC=C1[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4,5-Dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-YL]ethan-1-one](/img/structure/B12891835.png)
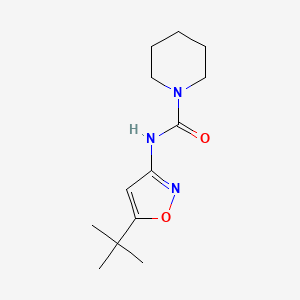
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B12891861.png)
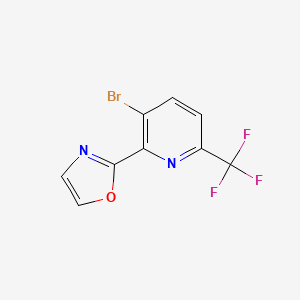
![2-[5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol](/img/structure/B12891873.png)
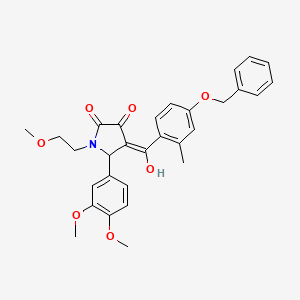
![(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide](/img/structure/B12891885.png)
![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)
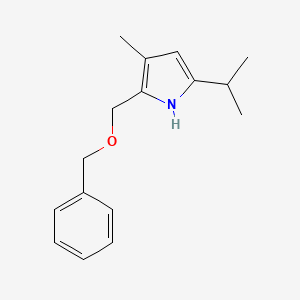



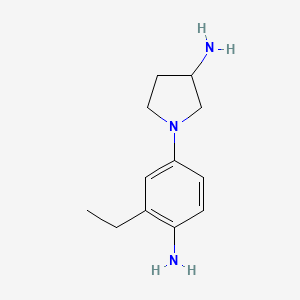
![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)
